

Methyl 3-chloro-2-nitrobenzoate molecular weight

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Compound of Interest

Compound Name: Methyl 3-chloro-2-nitrobenzoate

Cat. No.: B1590537

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An In-depth Technical Guide to **Methyl 3-chloro-2-nitrobenzoate**

Introduction

Methyl 3-chloro-2-nitrobenzoate is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring a methyl ester, a nitro group, and a chlorine atom on a benzene scaffold, makes it a highly versatile intermediate for the construction of complex molecular architectures. This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of its core properties, synthesis, analytical characterization, and potential applications, grounding all technical information in established scientific principles.

Section 1: Core Physicochemical Properties and Structural Analysis

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its reactivity, solubility, and appropriate handling and storage conditions.

Molecular Identity and Weight

The molecular formula for **Methyl 3-chloro-2-nitrobenzoate** is $C_8H_6ClNO_4$.^{[1][2]} Its calculated molecular weight is a critical parameter for stoichiometric calculations in synthesis. While

several isomers exist, it is crucial to distinguish **Methyl 3-chloro-2-nitrobenzoate** by its unique CAS Number.

Property	Value	Source
IUPAC Name	methyl 3-chloro-2-nitrobenzoate	N/A
CAS Number	42087-81-0	[3]
Molecular Formula	C ₈ H ₆ ClNO ₄	[1][2][3]
Molecular Weight	215.59 g/mol	[2][3][4]
Synonyms	Benzoic acid, 3-chloro-2-nitro-, methyl ester	N/A
Storage	Keep in dark place, sealed in dry, 2-8°C	[3]

Structural and Reactivity Insights

The arrangement of the three functional groups on the benzene ring governs the molecule's chemical behavior:

- Nitro Group (-NO₂):** As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position (relative to itself). Its presence is key for applications requiring subsequent reduction to an amine group, a common step in the synthesis of pharmaceuticals and dyes.
- Chlorine Atom (-Cl):** A halogen substituent that also deactivates the ring but can be a site for nucleophilic aromatic substitution under specific conditions or participate in cross-coupling reactions.
- Methyl Ester (-COOCH₃):** This group can be readily hydrolyzed to the corresponding carboxylic acid, providing another synthetic handle for modification, such as amide bond formation.

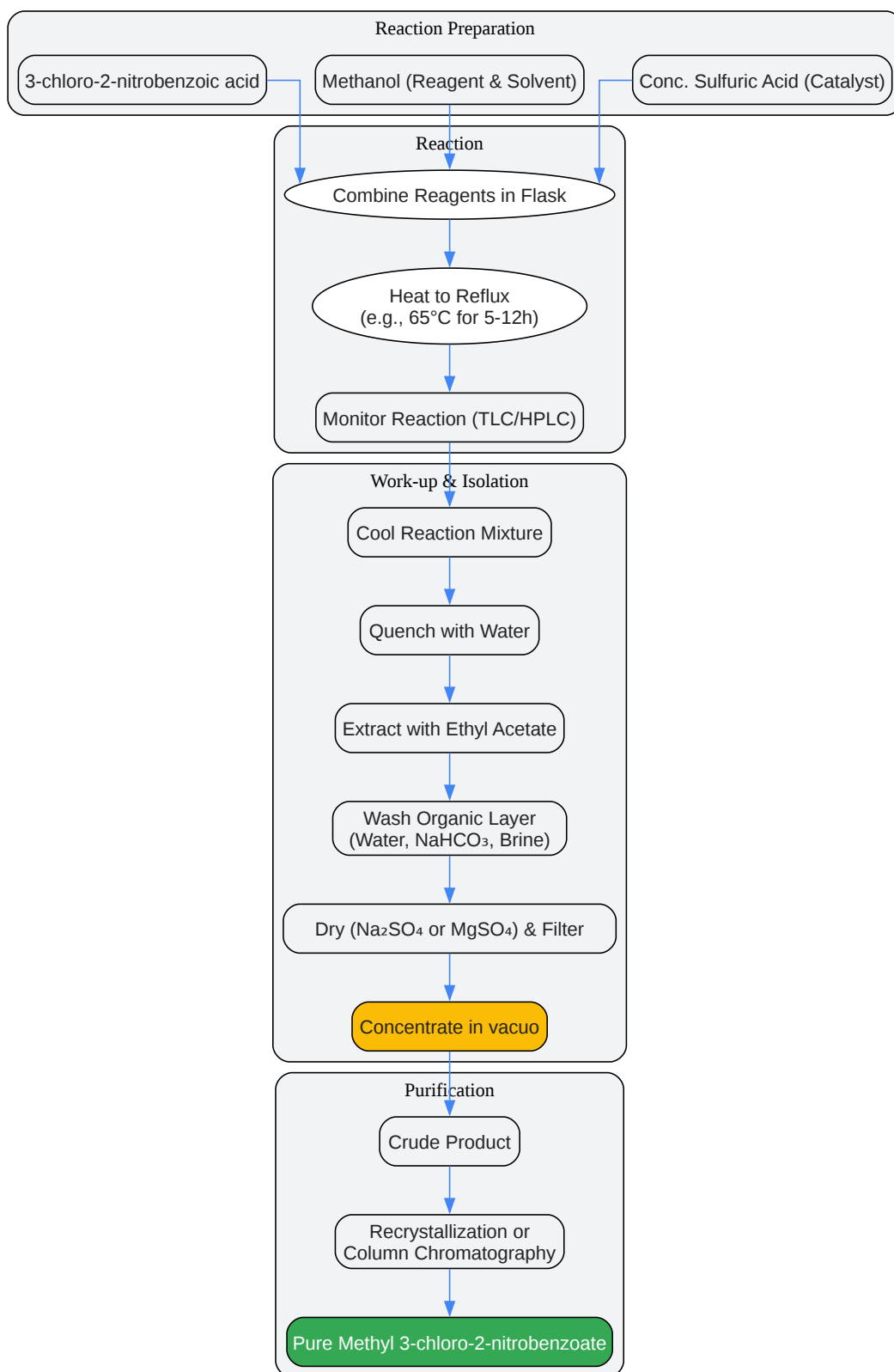
This unique combination of reactive sites makes **Methyl 3-chloro-2-nitrobenzoate** a valuable building block for creating diverse molecular libraries.

Section 2: Synthesis and Purification

The preparation of **Methyl 3-chloro-2-nitrobenzoate** is most commonly achieved through the esterification of its corresponding carboxylic acid. This process is a cornerstone of organic synthesis, and its efficiency relies on careful control of reaction conditions.

Synthesis Workflow: Fischer Esterification

The diagram below outlines the standard workflow for the synthesis of **Methyl 3-chloro-2-nitrobenzoate** from 3-chloro-2-nitrobenzoic acid.



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Caption: Workflow for the synthesis and purification of **Methyl 3-chloro-2-nitrobenzoate**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the esterification of similar substituted benzoic acids.^[5]

Materials:

- 3-chloro-2-nitrobenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ethyl Acetate
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (Brine) solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a solution of 3-chloro-2-nitrobenzoic acid (1 equivalent) in methanol (approx. 8-10 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) while stirring in an ice bath to manage the exothermic dissolution.
- **Reflux:** Heat the reaction mixture to reflux (approximately 65°C) and maintain for 5-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up:** After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
- **Extraction:** Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

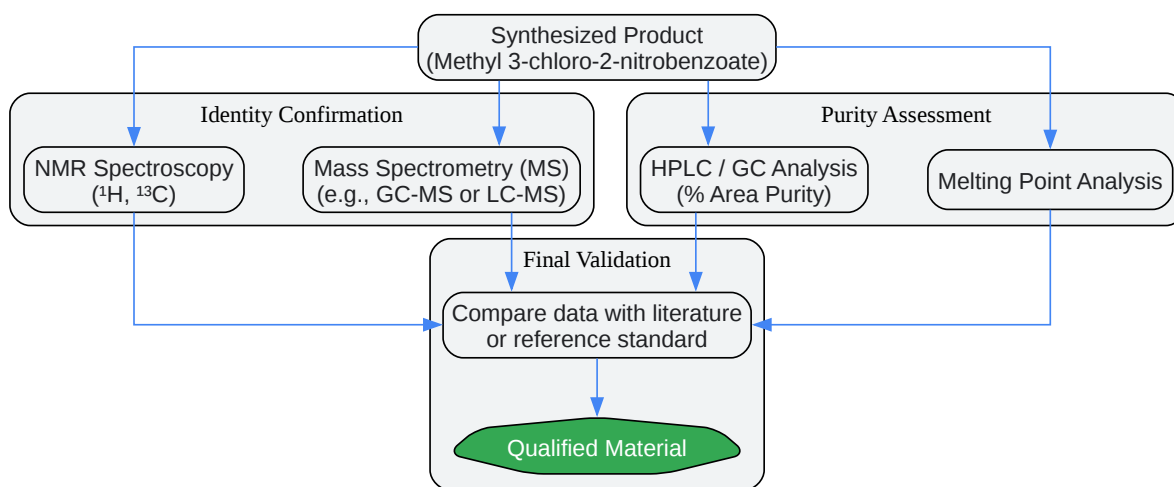
- **Washing:** Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine. Causality Note: The bicarbonate wash is crucial for removing acidic impurities, which could interfere with subsequent reactions or purification.
- **Drying and Concentration:** Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol/water mixture) to afford the pure **Methyl 3-chloro-2-nitrobenzoate**.

Section 3: Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive characterization.

Analytical Workflow

The following diagram illustrates a standard workflow for the analytical validation of a synthesized chemical intermediate like **Methyl 3-chloro-2-nitrobenzoate**.



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Caption: Standard analytical workflow for chemical identity and purity verification.

Key Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. For **Methyl 3-chloro-2-nitrobenzoate**, one would expect to see signals corresponding to the three aromatic protons and the three methyl protons of the ester group, with characteristic chemical shifts and coupling patterns. A similar compound, methyl 2-chloro-3-nitrobenzoate, shows aromatic protons between 7.48-7.95 ppm and a methyl singlet at 3.98 ppm.[5]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile compounds and confirming their molecular weight.[6] In selective ion monitoring (SIM) mode, it can be a highly sensitive method for detecting trace-level impurities. The mass spectrometer would be expected to show a molecular ion peak corresponding to the compound's exact mass (214.9985 Da).

- **High-Performance Liquid Chromatography (HPLC):** HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analysis. Purity is typically reported as a percentage based on the area of the main peak relative to the total peak area.
- **Infrared (IR) Spectroscopy:** IR analysis can confirm the presence of key functional groups. Characteristic absorption bands would be expected for the C=O of the ester (around 1720-1740 cm^{-1}), the aromatic C=C bonds, and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm^{-1} , respectively).

Section 4: Applications in Drug Discovery and Organic Synthesis

The true value of **Methyl 3-chloro-2-nitrobenzoate** lies in its potential as a versatile precursor for higher-value molecules, particularly in the pharmaceutical and agrochemical industries.^[7]

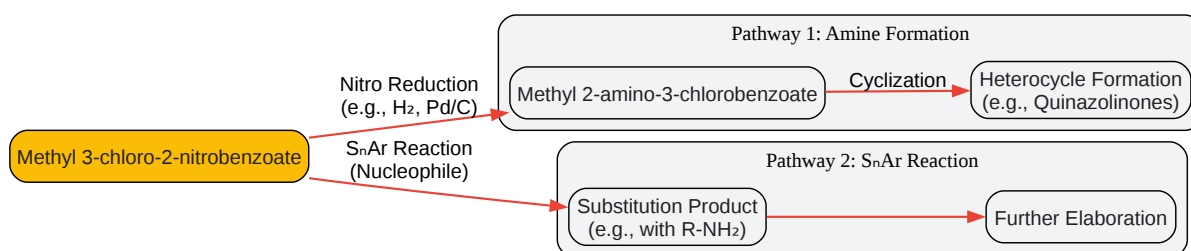
Role as a Synthetic Intermediate

The functional groups of **Methyl 3-chloro-2-nitrobenzoate** serve as handles for a variety of chemical transformations:

- **Reduction of the Nitro Group:** The nitro group can be selectively reduced to an aniline derivative. This transformation is fundamental in the synthesis of many pharmaceutical ingredients, as the resulting amino group can be further functionalized.
- **Hydrolysis of the Ester:** The methyl ester can be saponified to the corresponding carboxylic acid, enabling the formation of amide bonds, a key linkage in many biologically active molecules.
- **Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$):** The chlorine atom, activated by the adjacent electron-withdrawing nitro group, can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce further complexity.
- **Cross-Coupling Reactions:** The C-Cl bond can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Potential Synthetic Pathways

The diagram below illustrates how **Methyl 3-chloro-2-nitrobenzoate** can be used as a starting point for synthesizing more complex heterocyclic systems, which are common scaffolds in medicinal chemistry.



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Caption: Potential synthetic transformations of **Methyl 3-chloro-2-nitrobenzoate**.

While direct applications of this specific isomer are not as widely documented as for compounds like Methyl 2-methyl-3-nitrobenzoate (an intermediate for the anticancer drug Lenalidomide), its structural motifs suggest its utility in synthesizing novel therapeutic agents, such as anti-inflammatory or antimicrobial compounds.^{[6][7][8]}

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